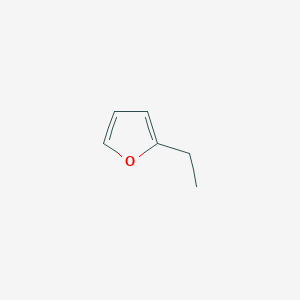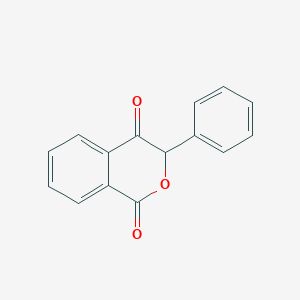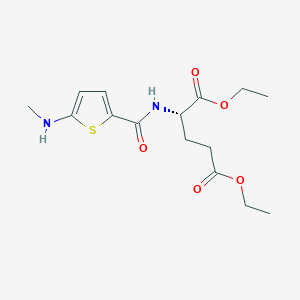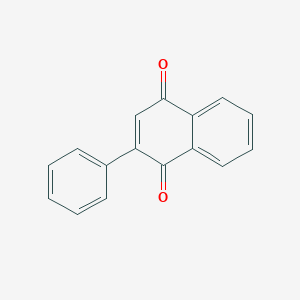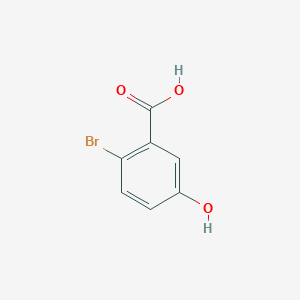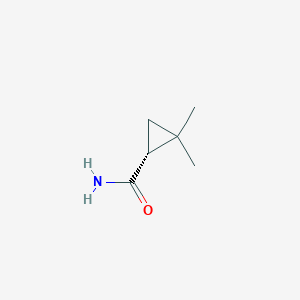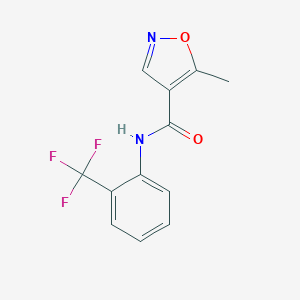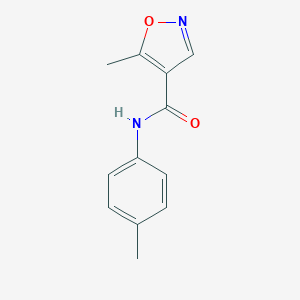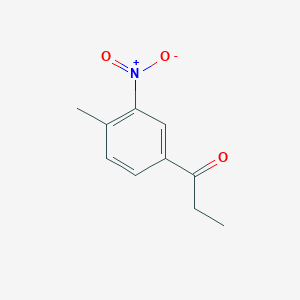
1-(4-Methyl-3-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-3-nitrophenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years as a recreational drug due to its psychoactive effects. However, the scientific community is interested in this compound due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-3-nitrophenyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to the psychoactive effects observed in recreational use.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(4-Methyl-3-nitrophenyl)propan-1-one are similar to other cathinones. They include increased heart rate, blood pressure, body temperature, and euphoria. However, the long-term effects of this compound are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methyl-3-nitrophenyl)propan-1-one in lab experiments include its availability, relatively low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Zukünftige Richtungen
1-(4-Methyl-3-nitrophenyl)propan-1-one has potential applications in the development of analytical methods for the detection of cathinones in biological samples. Future research could focus on the development of more sensitive and specific methods for the detection of this compound and other cathinones. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and the body.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3-nitrophenyl)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used as a substrate for the development of analytical methods for the detection of cathinones in forensic and clinical toxicology.
Eigenschaften
CAS-Nummer |
50630-41-6 |
|---|---|
Produktname |
1-(4-Methyl-3-nitrophenyl)propan-1-one |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
1-(4-methyl-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KNOXGRDXNIBXMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Synonyme |
1-(4-Methyl-3-nitrophenyl)propan-1-one; 4’-Methyl-3’-nitro-propiophenone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

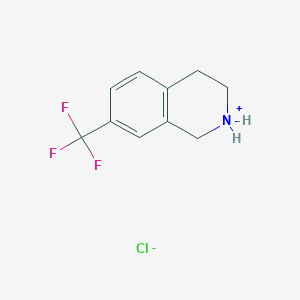
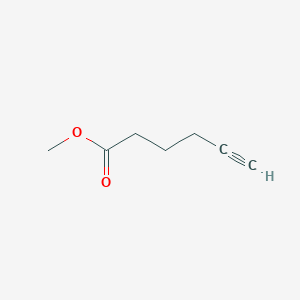
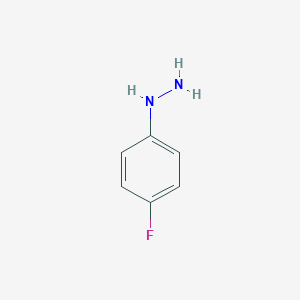
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
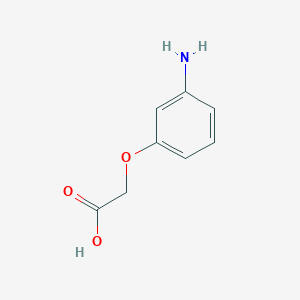
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
